

# A Comparative Guide to the Characterization of Amino-PEG4-benzyl ester

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## Compound of Interest

Compound Name: Amino-PEG4-benzyl ester

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In the landscape of bioconjugation and drug delivery, polyethylene glycol (PEG) linkers are indispensable tools for improving the solubility, stability, and pharmacokinetic profiles of therapeutic molecules. The precise characterization of these linkers is critical for ensuring the quality, consistency, and efficacy of the final conjugate. This guide provides a comparative analysis of **Amino-PEG4-benzyl ester**, a heterobifunctional linker, and its common synthetic precursor, Boc-NH-PEG4-benzyl ester, using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

## Performance Comparison: Amino-PEG4-benzyl ester vs. Boc-NH-PEG4-benzyl ester

The primary difference between these two molecules is the presence of the tert-butyloxycarbonyl (Boc) protecting group on the terminal amine of the precursor. This difference is readily observable in both NMR and MS analysis, providing a clear method for monitoring the deprotection reaction and confirming the identity of the final product.

## Structural Comparison

Feature	Amino-PEG4-benzyl ester	Boc-NH-PEG4-benzyl ester
Chemical Formula	C <sub>18</sub> H <sub>29</sub> NO <sub>6</sub>	C <sub>23</sub> H <sub>37</sub> NO <sub>8</sub>
Molecular Weight	355.43 g/mol	455.55 g/mol
Terminal Group	Primary Amine (-NH <sub>2</sub> )	Boc-protected Amine (-NHBoc)
Purpose	Ready-to-use linker for conjugation	Protected intermediate for synthesis

## Analytical Data Comparison

The following tables summarize the expected quantitative data from <sup>1</sup>H NMR, <sup>13</sup>C NMR, and ESI-MS analysis. These values are predicted based on standard chemical shift principles and common adduct formation in mass spectrometry.

### Table 1: Predicted <sup>1</sup>H NMR Data (CDCl<sub>3</sub>, 400 MHz)

Assignment	Amino-PEG4-benzyl ester (Predicted $\delta$ , ppm)	Boc-NH-PEG4-benzyl ester (Predicted $\delta$ , ppm)	Key Difference
Ar-H (Benzyl)	7.30-7.40 (m, 5H)	7.30-7.40 (m, 5H)	No significant change
-CH <sub>2</sub> - (Benzyl)	5.12 (s, 2H)	5.12 (s, 2H)	No significant change
-O-CH <sub>2</sub> -CH <sub>2</sub> -O- (PEG)	3.60-3.75 (m, 12H)	3.60-3.70 (m, 12H)	Minor shifts expected
-O-CH <sub>2</sub> -CH <sub>2</sub> -NH <sub>2</sub> /NHBoc	3.52 (t, 2H)	3.51 (t, 2H)	Minor shift expected
-O-CH <sub>2</sub> -CH <sub>2</sub> -C(O)-	3.78 (t, 2H)	3.78 (t, 2H)	No significant change
-CH <sub>2</sub> -C(O)-	2.65 (t, 2H)	2.65 (t, 2H)	No significant change
-CH <sub>2</sub> -NH <sub>2</sub>	2.85 (t, 2H)	3.25 (q, 2H)	Significant downfield shift
-NH <sub>2</sub>	~1.5 (br s, 2H)	-	Disappearance of Boc, appearance of -NH <sub>2</sub>
-NH- (Boc)	-	~5.1 (br s, 1H)	Disappearance of amide proton
-C(CH <sub>3</sub> ) <sub>3</sub> (Boc)	-	1.45 (s, 9H)	Complete disappearance of this peak

**Table 2: Predicted <sup>13</sup>C NMR Data (CDCl<sub>3</sub>, 100 MHz)**

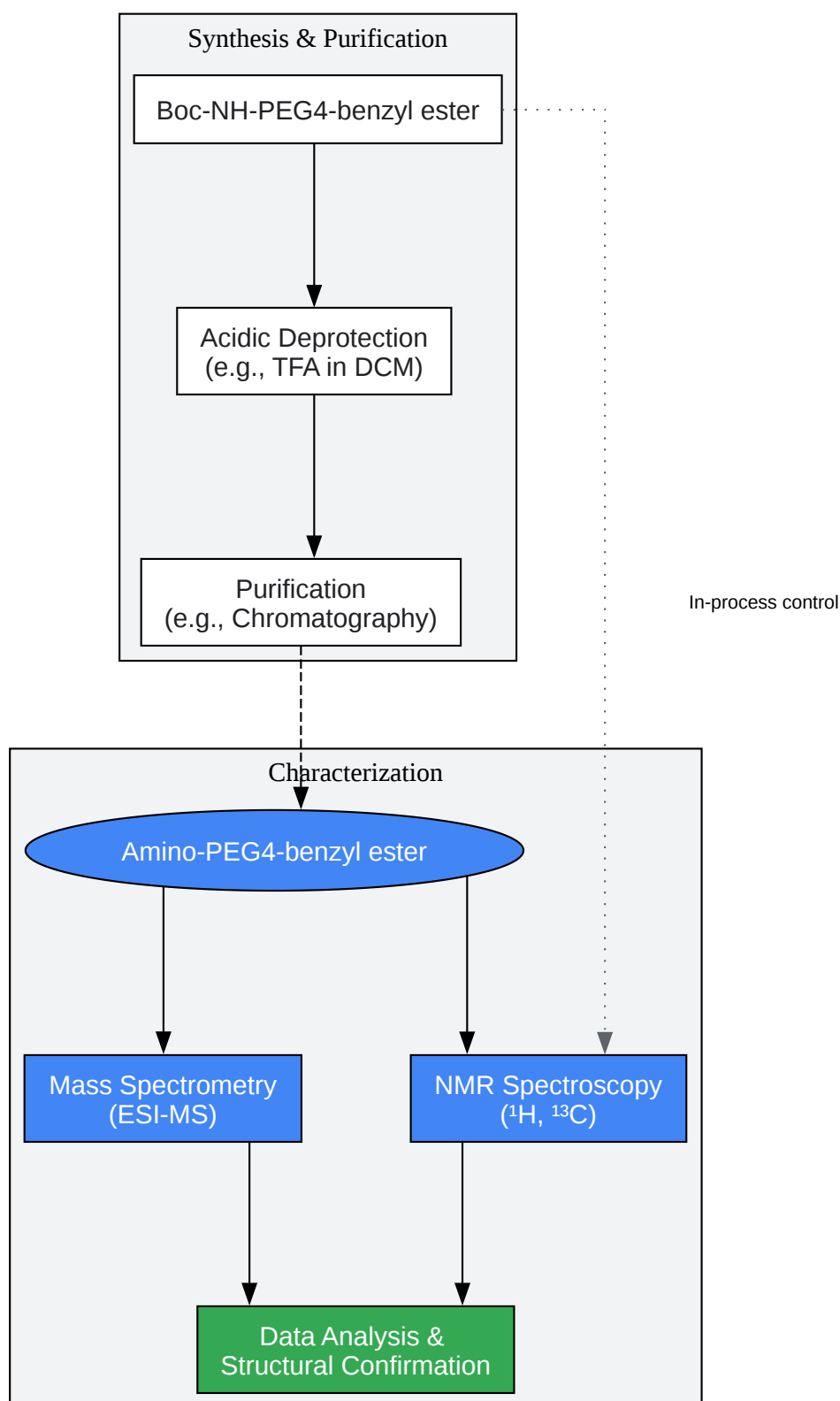
Assignment	Amino-PEG4-benzyl ester (Predicted $\delta$ , ppm)	Boc-NH-PEG4-benzyl ester (Predicted $\delta$ , ppm)	Key Difference
C=O (Ester)	172.5	172.5	No significant change
Ar-C (Benzyl)	136.0, 128.6, 128.3	136.0, 128.6, 128.3	No significant change
-CH <sub>2</sub> - (Benzyl)	66.3	66.3	No significant change
-O-CH <sub>2</sub> -CH <sub>2</sub> -O- (PEG)	70.0-71.0	70.0-71.0	Minor shifts expected
-O-CH <sub>2</sub> -CH <sub>2</sub> -NH <sub>2</sub> /NHBoc	69.8	70.2	Minor shift expected
-O-CH <sub>2</sub> -CH <sub>2</sub> -C(O)-	69.2	69.2	No significant change
-CH <sub>2</sub> -C(O)-	35.1	35.1	No significant change
-CH <sub>2</sub> -NH <sub>2</sub>	41.7	40.5	Minor shift expected
C=O (Boc)	-	156.1	Disappearance of carbamate carbonyl
-C(CH <sub>3</sub> ) <sub>3</sub> (Boc)	-	79.2	Disappearance of quaternary carbon
-C(CH <sub>3</sub> ) <sub>3</sub> (Boc)	-	28.5	Disappearance of methyl carbons

**Table 3: Mass Spectrometry Data (ESI-MS)**

Parameter	Amino-PEG4-benzyl ester	Boc-NH-PEG4-benzyl ester
Molecular Formula	C <sub>18</sub> H <sub>29</sub> NO <sub>6</sub>	C <sub>23</sub> H <sub>37</sub> NO <sub>8</sub>
Monoisotopic Mass	355.20 g/mol	455.25 g/mol
Expected [M+H] <sup>+</sup>	356.21 m/z	456.26 m/z
Expected [M+Na] <sup>+</sup>	378.19 m/z	478.24 m/z
Expected [M+K] <sup>+</sup>	394.16 m/z	494.21 m/z

## Analytical Workflow

The following diagram illustrates a typical workflow for the characterization of **Amino-PEG4-benzyl ester**, starting from its Boc-protected precursor.



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